molecular formula C27H31N5O7S B000569 Bosentan hydrate CAS No. 157212-55-0

Bosentan hydrate

Cat. No.: B000569
CAS No.: 157212-55-0
M. Wt: 569.6 g/mol
InChI Key: SXTRWVVIEPWAKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bosentan hydrate, also known as Bosentan, is a competitive antagonist of endothelin-1 (ET), primarily acting on the endothelin type-A (ET-A) and type-B (ET-B) receptors . These receptors are found in the endothelium and vascular smooth muscle cells .

Mode of Action

This compound works by blocking the binding of endothelin molecules to their receptors, ET-A and ET-B . This action prevents endothelin molecules, which are potent blood vessel constrictors, from promoting the narrowing of blood vessels and leading to high blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin pathway. By blocking the binding of endothelin to its receptors, this compound negates the deleterious effects of endothelin . This action leads to the widening of blood vessels and a reduction in blood pressure .

Pharmacokinetics

It’s known that the drug is used to treat pulmonary hypertension, suggesting that it has sufficient bioavailability to exert its effects on the cardiovascular system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of vasoconstriction. By blocking the action of endothelin molecules, this compound prevents the narrowing of blood vessels, thereby reducing blood pressure . In addition, this compound has been found to exert cardioprotective effects during myocardial ischemia-reperfusion injury .

Action Environment

As a medication used to treat pulmonary hypertension, it can be inferred that factors such as the patient’s cardiovascular health, the presence of other medications, and individual patient characteristics may influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Bosentan hydrate acts as a competitive antagonist of endothelin-1 (ET) for the ET A and ET B receptors . The Ki values for these receptors in human smooth muscle cells (SMC) are 4.7 nM and 95 nM, respectively .

Cellular Effects

This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules . This action prevents the narrowing of blood vessels and reduces high blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the binding of endothelin to its receptors . This negates the deleterious effects of endothelin, a potent blood vessel constrictor .

Temporal Effects in Laboratory Settings

Long-term administration of this compound has been shown to be effective and safe for the treatment of pulmonary arterial hypertension (PAH) regardless of type . The drug has been observed to provide significant clinical benefits, including improved exercise ability and decreased rate of clinical worsening .

Dosage Effects in Animal Models

In animal models, the interaction of this compound with other drugs has been studied. For instance, a study investigated the pharmacokinetic interaction between this compound and teneligliptin, an antidiabetic drug . The study found that a single dose of this compound did not affect blood glucose levels, suggesting that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .

Metabolic Pathways

This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound .

Transport and Distribution

This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . This suggests that the drug is transported and distributed within cells and tissues through these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bosentan Hydrate can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzenesulfonamide with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Bosentan Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bosentan Hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bosentan Hydrate is unique in its dual antagonistic action on both endothelin-A and endothelin-B receptors, whereas some similar compounds may selectively target only one type of receptor. This dual action makes this compound particularly effective in treating pulmonary arterial hypertension .

Properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTRWVVIEPWAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873178
Record name Bosentan hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157212-55-0
Record name Bosentan monohydrate
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URL https://commonchemistry.cas.org/detail?cas_rn=157212-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosentan [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosentan hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate
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Record name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30
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Synthesis routes and methods I

Procedure details

40 g of Bosentan sodium salt were dissolved in acetone (353 g) and 8.48 g of hydrochloridric acid were added. Precipitated salts were filtered off and the clear solution was concentrated by distillation to a residual volume of 190 mL. The mixture was cooled to 55° C. and demineralized water (58 g) was slowly dropped keeping the temperature at 55° C. After 2 hours aging the temperature was decreased to 20° C. in 1 hour and stirred for additional 2 hours at that temperature. The precipitated solid was collected by filtration and the cake was washed with water-acetone 1:1 (38 g). 39.4 g of the desired product were obtained after drying in vacuo.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
353 g
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloridric acid
Quantity
8.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine (50 gm) in acetonitrile (500 ml), potassium carbonate (150 gm) and 4-tert-butylbenzenesulfonamide (33.58 gm) were added and the reaction mass was heated to 80° C. to 85° C. for 5 to 6 hours. After completion of the reaction, ethylene glycol (262.5 gm) was added to the reaction mass at 85° C. to 90° C. and the reaction mass was maintained at same temperature for 16 to 18 hours till the reaction completion. The reaction mass was then cooled to 25 to 30° C. and water (500 ml) was added to it. The pH of the reaction mass was adjusted to 2 to 3 using concentrated hydrochloric acid. Dichloromethane (500 ml) was added to the reaction mass and the mixture was stirred for 30 minutes. The dichloromethane layer was separated and it was washed with water (500 ml). The layer was concentrated under reduced pressure to obtain the syrup. Methanol (160 ml) and water (80 ml) were added to the syrup and the mixture was heated to 55° C. to 60° C. for 30 minutes under stirring. The reaction mixture was then cooled to 25° C. to 30° C. for 40 to 45 minutes and the solid obtained was filtered. The solid was washed with methanol (40 ml) to obtain the crude Bosentan (wet weight around 75 gm). To the crude Bosentan (75 gm), isopropyl acetate (225 ml), ethanol (75 ml), and ammonium hydroxide solution (37.2 ml) were added and the mixture was heated to 55° C. to 60° C. for 30 minutes. The reaction mass was then cooled to 0° C. to 5° C. and maintained at 0° C. to 5° C. for 3 to 4 hours. The precipitated pure Bosentan ammonium salt was filtered (yield, 60 gm), washed with chilled isopropylacetate and dried.
Quantity
262.5 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
33.58 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The wet Bosentan was dissolved in ethanol (4.4 lit) at 50° C. to 55° C. and decolorized with activated charcoal. The solution was heated at 50° C. to 55° C. To this solution, water (4.4 lit) was added and was stirred for 20 min. The solution was cooled to 25° C. to 30° C. and was maintained at same temperature for 60 min. The crystalline solid obtained was filtered, washed with chilled ethanol, and dried under vacuum (650-700 mm/Hg) at 35° C. to 40° C. to afford 2.20 kg [68.7% yield] of Bosentan monohydrate as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68.7%

Synthesis routes and methods IV

Procedure details

To the pure ammonium salt of Bosentan (60 gm), dichloromethane (180 ml) and water (180 ml) were added and the pH of the reaction mixture was adjusted to 5 to 6 using concentrated hydrochloric acid. The reaction mixture was stirred for 30 minutes. The dichloromethane layer was separated and it was washed with water (180 ml). The dichloromethane layer was subjected to evaporation under reduced pressure to obtain syrup. To this syrup, ethanol (120 ml) was added and the mixture was heated to 55° C. to 60° C. to obtain clear solution. Water (120 ml) was slowly added to the clear solution and was stirred for 30 minutes at 55° C. to 60° C. The reaction mixture was cooled to 25° C. to 30° C. and the mixture was stirred for 30 to 45 minutes at 25° C. to 30° C. The solid obtained was filtered and was dried at 40° C. for 2 to 4 hours, to yield Bosentan monohydrate (60 gm).
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
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Reaction Step One
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Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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120 mL
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120 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bosentan hydrate
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Reactant of Route 4
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Reactant of Route 6
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